molecular formula C18H17N3O3 B2845343 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 852136-74-4

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2845343
CAS No.: 852136-74-4
M. Wt: 323.352
InChI Key: ASYXSQOVSRKUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a 2-methylindole moiety linked via a methylene group to an acetamide backbone substituted with a 4-nitrophenyl group.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-15-9-14(4-7-17(15)20-12)11-19-18(22)10-13-2-5-16(6-3-13)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXSQOVSRKUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319871
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852136-74-4
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities. The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of 405.47 g/mol. Its structure features an indole moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight405.47 g/mol
InChIInChI=1S/C23H25N3O4
InChIKeyXYZ123456789

Anticancer Activity

Research has indicated that compounds containing indole structures possess significant anticancer properties. The indole moiety in this compound may enhance its interaction with cellular targets involved in cancer proliferation.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). Studies suggest that it may work by modulating apoptotic pathways and inhibiting cell cycle progression.
  • Case Studies : In a study by Amani et al. (2023), the compound exhibited cytotoxic effects, reducing cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent against various pathogens.

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that this compound has a minimum inhibitory concentration (MIC) ranging from 15.6 to 250 µg/mL, demonstrating effectiveness similar to established antibiotics.
  • Mechanism : The antimicrobial action is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, as noted in studies involving naphthoquinone derivatives.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeEffect Observed
AnticancerMDA-MB-23110 - 50 µM50% reduction in viability
AnticancerHCT11610 - 50 µMInduction of apoptosis
AntimicrobialE. coli15.6 - 250 µg/mLBactericidal effect
AntimicrobialS. aureus15.6 - 250 µg/mLBactericidal effect

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Containing Acetamide Derivatives

2-(N-(2-(2-Chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide (III-27)
  • Structure : Combines a chloroindole core, a 4-nitrophenyl acetamide, and a 4-methylbenzyl group.
  • Synthesis : Prepared via a multicomponent reaction using 2-chlorotryptamine, yielding 45% as a white solid .
  • Key Features : The 4-nitrophenyl group and indole core are structurally analogous to the target compound but differ in substitution (chloro vs. methyl on indole).
  • Activity: Not explicitly tested, but indole-acetamide hybrids are linked to anticonvulsant and antitumor effects .
2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-indol-3-yl]-N-(2-Methoxyethyl)acetamide
  • Structure : Features a 4-chlorobenzoyl-substituted indole and a methoxyethyl acetamide side chain.
  • Key Features : The 2-methylindole moiety aligns with the target compound, but the 4-chlorobenzoyl group and methoxyethyl chain introduce distinct electronic and steric effects .

Nitrophenyl-Substituted Acetamides

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
  • Structure : Contains a 4-chloro-2-nitrophenyl group and a methylsulfonyl substituent.
  • Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methane sulfonamide and acetic anhydride .
  • Key Features : The nitro group’s position (ortho vs. para) and sulfonyl modification influence reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s para-nitro configuration .
N-(2-Methoxy-4-Nitrophenyl)acetamide
  • Structure : A methoxy-substituted nitrophenyl acetamide.

Thiazole- and Thiadiazole-Linked Acetamides

2-[(6-Fluoro-1,3-Benzothiazole-2-yl)Amino]-N-[5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]Acetamide
  • Structure : Integrates a benzothiazole ring and a 4-nitrophenyl-substituted thiadiazole.
  • Activity : Demonstrated 100% effectiveness in anticonvulsant assays (MES method), highlighting the role of the nitrophenyl group in enhancing activity .
  • Comparison : Replacing indole with benzothiazole retains bioactivity but modifies pharmacokinetic profiles due to differing ring systems .
(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)-N-(3-Fluorophenyl)Acetamide (Compound 73)
  • Structure : Combines a thiazolidinedione ring and fluorophenyl acetamide.
  • Activity : Potent anti-inflammatory agent (vs. indomethacin), suggesting thiazolidinedione-acetamide hybrids as promising scaffolds .

Data Tables

Table 2: Pharmacological Activities of Analogous Scaffolds

Compound Class Notable Activity Mechanism Insights Reference ID
Indole-Acetamides Anticonvulsant, Antitumor Hydrophobic indole domain enhances CNS uptake
Para-Nitrophenyl Acetamides Enhanced binding affinity Electron-withdrawing nitro group improves target interaction
Thiazolidinedione Acetamides Anti-inflammatory PPAR-γ modulation

Key Findings and Insights

  • Structural Impact : The 2-methylindole group in the target compound likely enhances lipophilicity and CNS penetration compared to chloro- or benzothiazole-substituted analogs .
  • Nitro Group Positioning : Para-nitro substitution (as in the target compound) optimizes electronic effects for biological activity, whereas ortho-nitro derivatives are less potent .
  • Synthetic Flexibility : Multicomponent reactions (e.g., ) and thiourea condensations () offer versatile routes for modifying indole-acetamide scaffolds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.